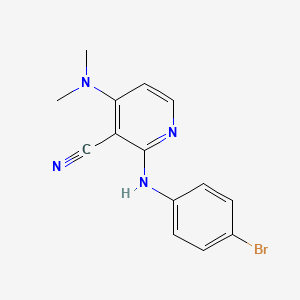
2-(4-Bromoanilino)-4-(dimethylamino)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromoanilino)-4-(dimethylamino)nicotinonitrile (BNCTN) is an organic compound that has been used in a variety of scientific research applications. BNCTN has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for furthering scientific knowledge.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Analgesic Activity
Research has shown that derivatives of 4-aryl-4-aminocyclohexanones, which share structural motifs with 2-(4-Bromoanilino)-4-(dimethylamino)nicotinonitrile, exhibit narcotic antagonist activity. Specifically, compounds with a dimethylamino group have been identified as potent analgesics, indicating a nonclassical structure-activity relationship within this chemical class (Lednicer, von Voigtlander, & Emmert, 1981).
Antibacterial Applications
The polymerization of 2-(dimethylamino)ethyl methacrylate from cellulosic filter paper, followed by quaternization with alkyl bromides, has resulted in materials with significant antibacterial activity against Escherichia coli. This demonstrates the potential of derivatives for developing antibacterial surfaces and materials (Roy, Knapp, Guthrie, & Perrier, 2008).
Material Science Applications
Chromogenic Devices for Cyanide Detection
Compounds related to this compound have been used to create chromogenic devices for the detection of cyanide in water, showcasing their potential as optical sensors for environmental monitoring. These compounds change color in the presence of cyanide ions, allowing for the visual detection and quantification of this hazardous substance (Schramm, Menger, & Machado, 2016).
Corrosion Inhibition
Furanylnicotinamidine derivatives, which share structural similarities with this compound, have been investigated as corrosion inhibitors in aqueous solutions. These compounds demonstrated significant inhibition efficiency against corrosion in carbon steel, highlighting their potential application in protecting industrial materials (Fouda, Ismail, Abou-shahba, Husien, El-habab, & Abousalem, 2020).
Eigenschaften
IUPAC Name |
2-(4-bromoanilino)-4-(dimethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4/c1-19(2)13-7-8-17-14(12(13)9-16)18-11-5-3-10(15)4-6-11/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJLESSQZKSJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

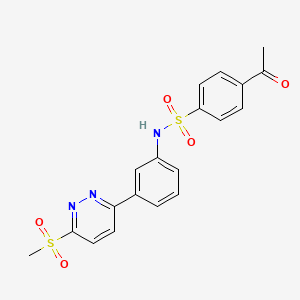
![4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine](/img/structure/B2675925.png)
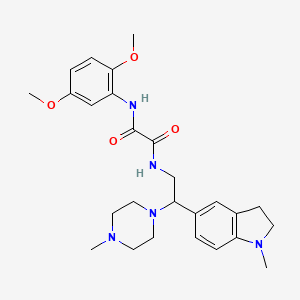
![N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride](/img/no-structure.png)
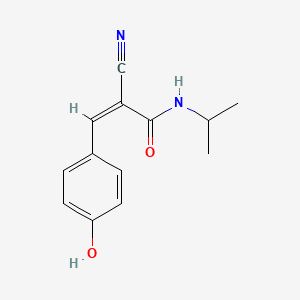

![6-Chloro-4-fluorobenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2675935.png)

![[(Z)-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 3,4-dichlorobenzoate](/img/structure/B2675937.png)
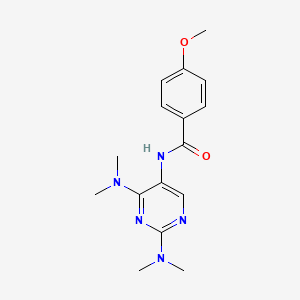
![7-(4-bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2675940.png)
![n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2675942.png)
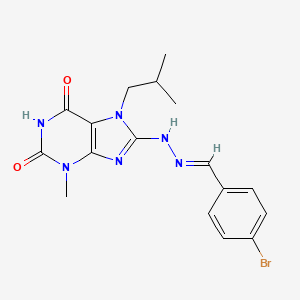
![ethyl 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2675945.png)